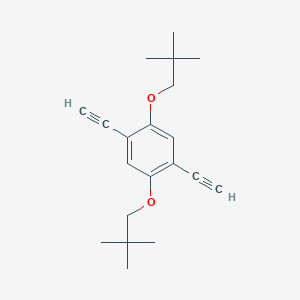
1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene is an organic compound with a unique structure that includes two ethynyl groups and two 2,2-dimethylpropoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene typically involves multiple steps. One common method starts with the preparation of 1,4-dibromo-2,5-diethynylbenzene, which is then subjected to a nucleophilic substitution reaction with 2,2-dimethylpropyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene has several scientific research applications:
Materials Science: Used in the synthesis of polymers and copolymers with unique electronic properties.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes due to its conductive properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene involves its interaction with molecular targets through its ethynyl and propoxy groups. These groups can participate in π-π stacking interactions, hydrogen bonding, and van der Waals forces, which contribute to the compound’s unique properties. The pathways involved include electron transfer processes and conjugation with other molecular systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(2,2-dimethylpropoxy)benzene
- 1,4-Diethynylbenzene
- 1,4-Bis(2,2-dimethylpropoxy)-2-methylbenzene
Uniqueness
1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene stands out due to the presence of both ethynyl and propoxy groups, which impart unique electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics and structural rigidity.
Eigenschaften
CAS-Nummer |
444878-95-9 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1,4-bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene |
InChI |
InChI=1S/C20H26O2/c1-9-15-11-18(22-14-20(6,7)8)16(10-2)12-17(15)21-13-19(3,4)5/h1-2,11-12H,13-14H2,3-8H3 |
InChI-Schlüssel |
YVVOYGBOMKWYMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COC1=CC(=C(C=C1C#C)OCC(C)(C)C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


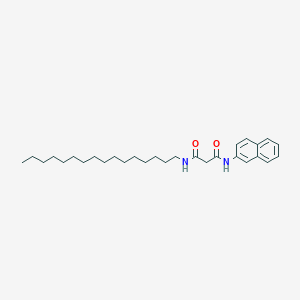
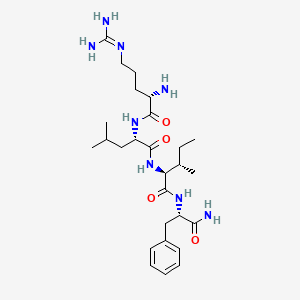

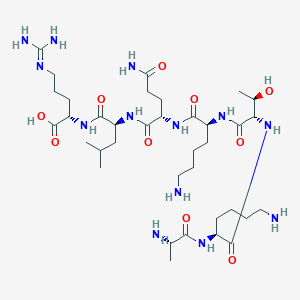
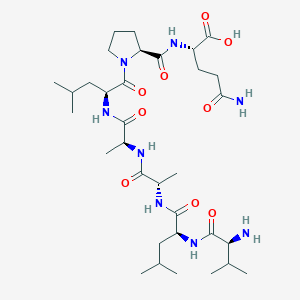
![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)

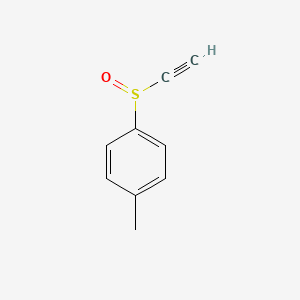

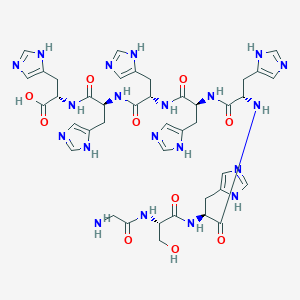

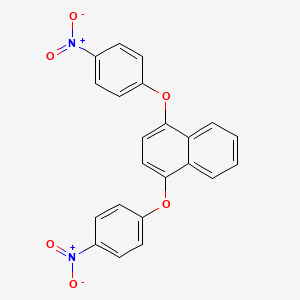
![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
